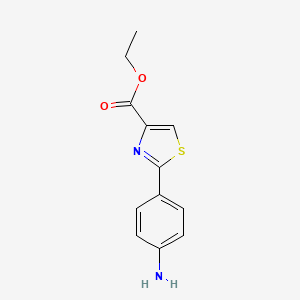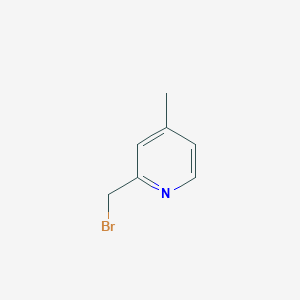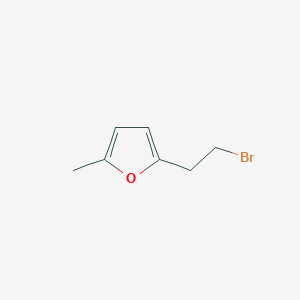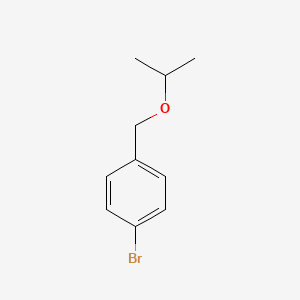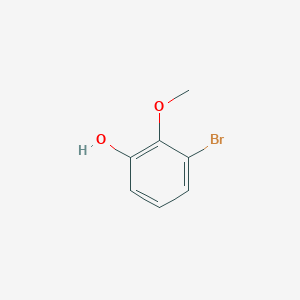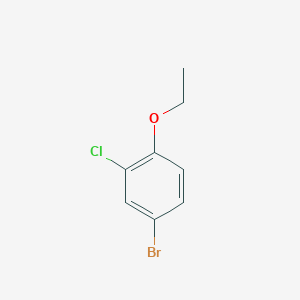
4-Bromo-2-chloro-1-ethoxybenzene
Descripción general
Descripción
4-Bromo-2-chloro-1-ethoxybenzene is a chemical compound with the molecular formula C8H8BrClO and a molecular weight of 235.51 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 4-Bromo-2-chloro-1-ethoxybenzene has been described in a patent . The process involves the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole, followed by reduction in acetonitrile at 50°C .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-1-ethoxybenzene consists of a benzene ring substituted with bromine, chlorine, and an ethoxy group . The average mass of the molecule is 325.628 Da and the monoisotopic mass is 323.991638 Da .Physical And Chemical Properties Analysis
4-Bromo-2-chloro-1-ethoxybenzene is a liquid at room temperature . The physical form is described as a white to off-white powder or crystals .Aplicaciones Científicas De Investigación
- Application : 4-Bromo-2-chloro-1-ethoxybenzene is used as a reagent in organic synthesis .
- Method of Application : The specific method of application would depend on the reaction being performed. In general, this compound would be combined with other reagents under specific conditions (e.g., temperature, pressure, solvent) to achieve the desired transformation .
- Results or Outcomes : The outcomes would also depend on the specific reaction. In general, the use of this compound as a reagent would enable the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
- Application : 4-Bromo-2-chloro-1-ethoxybenzene is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method of Application : The specific method of application would involve several steps, including the introduction of the 4-Bromo-2-chloro-1-ethoxybenzene at a specific stage of the synthesis .
- Results or Outcomes : The use of this compound as an intermediate facilitates the synthesis of potential new drugs for the treatment of diabetes .
Scientific Field: Organic Chemistry
Scientific Field: Medicinal Chemistry
- Application : 4-Bromo-2-chloro-1-ethoxybenzene can be used in the synthesis of benzene derivatives through electrophilic aromatic substitution .
- Method of Application : The compound can form a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
- Results or Outcomes : This process allows for the formation of new benzene derivatives, expanding the range of possible compounds that can be synthesized .
- Application : 4-Bromo-2-chloro-1-ethoxybenzene is used as an intermediate in the preparation of dapagliflozin, a drug used for the treatment of type 2 diabetes .
- Method of Application : The compound is introduced at a specific stage of the synthesis process .
- Results or Outcomes : The use of this compound as an intermediate facilitates the synthesis of dapagliflozin, potentially improving the efficiency and cost-effectiveness of the drug production process .
Scientific Field: Electrophilic Aromatic Substitution
Scientific Field: Pharmaceutical Synthesis
- Application : 4-Bromo-2-chloro-1-ethoxybenzene is used as an intermediate in the preparation of arylpiperidines and aryltetrahydropyridines as 5-HT2C agonists .
- Method of Application : The compound is introduced at a specific stage of the synthesis process .
- Results or Outcomes : The use of this compound as an intermediate facilitates the synthesis of arylpiperidines and aryltetrahydropyridines, which are potential 5-HT2C agonists .
- Application : 4-Bromo-2-chloro-1-ethoxybenzene is used in the preparation of a new compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which can be used as an intermediate for the preparation of dapagliflozin .
- Method of Application : The compound is introduced at a specific stage of the synthesis process .
- Results or Outcomes : The use of this compound as an intermediate facilitates the synthesis of dapagliflozin, potentially improving the efficiency and cost-effectiveness of the drug production process .
Scientific Field: Synthetic Chemistry
Scientific Field: Pharmaceutical Synthesis
Safety And Hazards
The safety information for 4-Bromo-2-chloro-1-ethoxybenzene includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
4-bromo-2-chloro-1-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGHGJRBIZDABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620392 | |
| Record name | 4-Bromo-2-chloro-1-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-ethoxybenzene | |
CAS RN |
279261-80-2 | |
| Record name | 4-Bromo-2-chloro-1-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

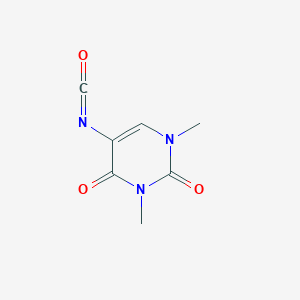
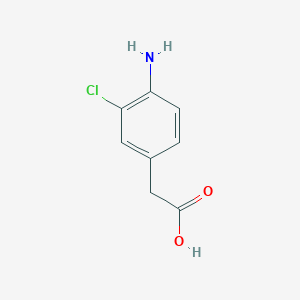

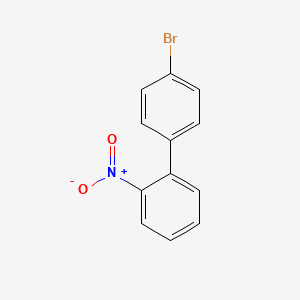
![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)
